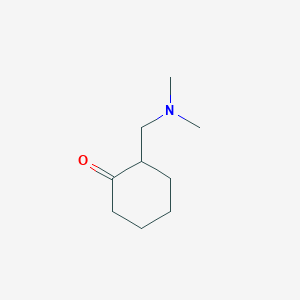

2-((Dimethylamino)methyl)cyclohexanone

Beschreibung

Contextual Significance as a Chemical Entity in Organic Synthesis

2-((Dimethylamino)methyl)cyclohexanone, a derivative of cyclohexanone (B45756), holds considerable significance in organic synthesis primarily due to its classification as a Mannich base. The Mannich reaction, a cornerstone of carbon-carbon bond formation, involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the case of this compound, cyclohexanone reacts with formaldehyde (B43269) and dimethylamine (B145610) hydrochloride to yield the title compound. oc-praktikum.de This reaction efficiently introduces a dimethylaminomethyl moiety onto the cyclohexanone ring, thereby creating a versatile bifunctional molecule.

The presence of both a ketone and a tertiary amine within the same structure allows for a diverse range of subsequent chemical transformations. The ketone functionality can undergo nucleophilic addition, reduction, or enolate chemistry, while the tertiary amine can act as a base, a nucleophile, or a directing group. This dual reactivity makes this compound a valuable building block for the synthesis of various organic compounds. For instance, it can be used to synthesize substituted cyclohexanol (B46403) derivatives through reactions like the Grignard reaction. google.com

One notable application of this compound beyond its most famous use is in the synthesis of other complex cyclic systems. For example, it has been utilized as a starting material in the synthesis of 2-[(dimethylamino)(3-pyridyl)methyl]cyclohexanol. This transformation involves the reduction of the ketone to a hydroxyl group, demonstrating the utility of the Mannich base in creating more elaborate substituted cyclohexyl rings.

The synthesis of this compound is typically achieved through the Mannich reaction, with established protocols providing good yields. One common method involves reacting cyclohexanone with paraformaldehyde and dimethylammonium chloride in ethanol (B145695) with a catalytic amount of hydrochloric acid. oc-praktikum.de

| Reactants | Solvent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclohexanone, Paraformaldehyde, Dimethylammonium chloride | Ethanol, Hydrochloric acid | Reflux, 4 hours | 76% | oc-praktikum.de |

| Cyclohexanone, Formaldehyde, Dimethylamine hydrochloride | Glacial acetic acid | Not specified | Higher yields than other methods |

Role as a Key Precursor in Complex Molecule Synthesis within Pharmaceutical Chemistry

The most prominent and well-documented role of this compound in academic and industrial research is its function as a key intermediate in the synthesis of the analgesic drug (±)-cis-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol, commonly known as Tramadol. ontosight.airesearchgate.net The synthesis of Tramadol from this precursor is a classic example of a Grignard reaction, a powerful tool for the formation of carbon-carbon bonds.

In this pivotal step, this compound is reacted with a Grignard reagent, typically 3-methoxyphenylmagnesium bromide, which is prepared from 3-bromoanisole (B1666278) and magnesium. google.comgoogle.com The nucleophilic Grignard reagent adds to the electrophilic carbonyl carbon of the cyclohexanone ring, leading to the formation of a tertiary alcohol. The reaction produces a mixture of diastereomers, the cis and trans isomers of the final product. The cis isomer is the pharmacologically active form, Tramadol. ontosight.ai

| Reactant 1 | Grignard Reagent | Solvent | Conditions | Key Outcome | Reference |

|---|---|---|---|---|---|

| This compound | 3-methoxyphenylmagnesium bromide | Tetrahydrofuran (B95107) (THF) | Dropwise addition at <30°C, followed by ammonium (B1175870) chloride quench | Formation of Tramadol | google.com |

| This compound | Organolithium derived from 3-bromoanisole | Dry THF | -78°C, 2 hours | Tramadol hydrochloride yield of 78.6% | mdpi.com |

A significant area of research has focused on controlling the stereoselectivity of this Grignard reaction to maximize the yield of the desired cis isomer. It has been found that the choice of solvent and the presence of certain additives can influence the diastereomeric ratio of the product. For example, the use of additives like lithium chloride in conjunction with specific solvents has been shown to improve the stereoselectivity of the reaction in favor of the desired cis product. google.com This level of control is crucial in pharmaceutical manufacturing to ensure the efficiency of the synthesis and the purity of the final active pharmaceutical ingredient.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(dimethylamino)methyl]cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-10(2)7-8-5-3-4-6-9(8)11/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHLEFBSGUGHCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801283556 | |

| Record name | 2-[(Dimethylamino)methyl]cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15409-60-6 | |

| Record name | 2-[(Dimethylamino)methyl]cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15409-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((Dimethylamino)methyl)cyclohexanone, (2RS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015409606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15409-60-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(Dimethylamino)methyl]cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(dimethylamino)methyl]cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((DIMETHYLAMINO)METHYL)CYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K361MJ2WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Optimization

Classical Mannich Reaction Approaches for the Synthesis of 2-((Dimethylamino)methyl)cyclohexanone

The classical approach involves the condensation of cyclohexanone (B45756) with formaldehyde (B43269) and dimethylamine (B145610), typically in the form of its hydrochloride salt, to produce the corresponding hydrochloride salt of the Mannich base. researchgate.netrsc.org This method has been documented with variations in stoichiometry and reaction conditions, reflecting ongoing efforts to optimize the synthesis. researchgate.netrsc.org

Historical and industrial synthetic routes have employed different molar ratios of the reactants to maximize the yield and purity of this compound hydrochloride. Two notable approaches highlight this optimization process:

Mannich's Method : An early procedure reported by Mannich involved the reaction of excess cyclohexanone with one equivalent each of dimethylamine hydrochloride and formaldehyde. rsc.org

Grunenthal's Method : A subsequent, preferred method that provides higher yields involves reacting two equivalents of cyclohexanone with one equivalent each of dimethylamine hydrochloride and formaldehyde. researchgate.netrsc.org This stoichiometric adjustment is reported to be more manageable in a laboratory setting and results in a more efficient conversion. researchgate.netrsc.org

Further optimization of reaction parameters has been shown to achieve yields as high as 75.1% under specific conditions of 95°C for 2.7 hours. rsc.org Laboratory-scale preparations using a slight excess of paraformaldehyde (1.2 equivalents) relative to cyclohexanone and dimethylammonium chloride have reported purified yields of 76%. researchgate.net

Table 1: Comparison of Classical Stoichiometric Approaches

| Method | Cyclohexanone (Equivalents) | Dimethylamine HCl (Equivalents) | Formaldehyde (Equivalents) | Key Outcome |

| Mannich | Excess | 1 | 1 | Foundational method |

| Grunenthal | 2 | 1 | 1 | Preferred method, higher yields reported. researchgate.netrsc.org |

| Lab Example | 1 | 1 | 1.2 | 76% purified yield. researchgate.net |

The choice of solvent and reaction conditions plays a critical role in the success of the Mannich condensation. The reaction is typically acid-catalyzed and often requires heating.

Glacial Acetic Acid : The higher-yield Grunenthal method employs glacial acetic acid as the solvent. researchgate.netrsc.org The acidic nature of the solvent itself can contribute to the catalysis of the reaction.

Ethanol (B145695) with Acid Catalyst : An alternative procedure utilizes ethanol as the solvent, with the addition of a catalytic amount of concentrated hydrochloric acid. researchgate.net The reaction mixture is then heated under reflux for several hours to ensure completion. researchgate.netwikipedia.org This highlights that while a protic solvent is common, the source of acid catalysis can be varied. The orientation of aminomethylation in unsymmetrical ketones is known to be highly dependent on the solvent and experimental conditions. researchgate.net

Isolation and Purification Techniques for Mannich Bases

Following the synthesis, a multi-step process is required to isolate and purify the target compound, first as its hydrochloride salt and subsequently as the free base. researchgate.netrsc.org

The initial product of the classical Mannich reaction is the hydrochloride salt, which exists in a mixture containing unreacted starting materials, solvent, and water.

Vacuum Distillation : This is a crucial first step for purification. Applying a vacuum allows for the effective removal of volatile impurities such as excess cyclohexanone, water, and the solvent (e.g., acetic acid or ethanol) at a lower temperature, preventing degradation of the product. researchgate.netrsc.org

Crystallization : After distillation, a residue containing the crude Mannich base hydrochloride is obtained. researchgate.netrsc.org Crystallization is induced by adding a solvent in which the salt has low solubility, such as acetone (B3395972). researchgate.netrsc.org The addition of acetone to the residue produces a thick slurry, which is then cooled to maximize the precipitation of the crystalline salt. researchgate.netrsc.org The solid is collected by filtration and washed with cold acetone to remove residual impurities. researchgate.netrsc.org A similar protocol involves dissolving the crude product in a minimal amount of hot ethanol and then adding acetone to induce crystallization, which can be completed by cooling in a freezer. researchgate.net

For many applications, the free base of this compound is required. This is generated from the purified hydrochloride salt.

Dissolution : The purified hydrochloride salt is first dissolved in water. researchgate.netrsc.org

Basification : A strong base, such as 50% sodium hydroxide (B78521) (NaOH) solution, is added to the aqueous solution. researchgate.netrsc.org The hydroxide ions neutralize the hydrochloric acid salt, liberating the free Mannich base, which is an oily, water-insoluble liquid.

Extraction : The aqueous mixture is then extracted with a water-immiscible organic solvent. Toluene is a commonly cited solvent for this purpose. researchgate.netrsc.org The free base has a higher affinity for the organic solvent and transfers from the aqueous layer to the organic layer.

Isolation : The organic layer is separated, and the solvent is removed, typically by distillation, to yield the purified this compound free base. rsc.org

Advances in Catalytic Methodologies for Aminomethylation of Cyclohexanone Systems

While the classical acid-catalyzed Mannich reaction is robust, modern organic synthesis has driven the development of more advanced and efficient catalytic systems. These methodologies often aim for milder reaction conditions, higher atom economy, and greater control over selectivity, particularly in more complex substrates.

Recent progress in the broader field of Mannich reactions has seen the emergence of several catalytic strategies applicable to cyclohexanone and other ketones:

Organocatalysis : Chiral amines, such as proline and its derivatives, have been extensively studied as catalysts for asymmetric Mannich reactions. researchgate.netorganic-chemistry.org These catalysts operate by forming a nucleophilic enamine intermediate with the ketone (e.g., cyclohexanone), which then reacts with an electrophilic iminium ion. wikipedia.org While often focused on enantioselectivity, the principles of organocatalysis can be applied to non-asymmetric syntheses to promote reactions under mild conditions.

Metal Catalysis : Various transition metal salts and complexes have been shown to catalyze three-component Mannich reactions. researchgate.net Silver-catalyzed reactions, in particular, have gained recognition for their efficiency. researchgate.net These catalysts function as Lewis acids, activating the electrophile and facilitating the reaction.

Nanocatalysis : The use of magnetic nanocatalysts, such as Fe₃O₄@saponin/Cd, has been developed for the synthesis of β-aminoketones. rsc.org These catalysts offer high yields, reduced reaction times, and the significant advantage of being easily recyclable, which aligns with the principles of green chemistry. rsc.org

Novel Catalyst Systems : Other research has explored unique catalytic systems like 2,4,6-trichloro-1,3,5-triazine (TCT) in conjunction with polyethylene (B3416737) glycol (PEG 400) as a green solvent for promoting Mannich reactions involving cyclohexanone. This approach affords high yields and demonstrates the continuous search for environmentally benign and efficient synthetic protocols.

These advanced methodologies represent the ongoing evolution of the Mannich reaction, moving from stoichiometric acid catalysis towards more sophisticated and sustainable catalytic systems for the aminomethylation of ketones like cyclohexanone.

Chemical Transformations and Reactivity Studies of 2 Dimethylamino Methyl Cyclohexanone

Nucleophilic Addition Reactions of the Carbonyl Moiety

The electrophilic carbonyl carbon of 2-((dimethylamino)methyl)cyclohexanone is susceptible to nucleophilic attack, a reaction fundamental to the synthesis of various substituted cyclohexanol (B46403) derivatives. Organometallic reagents, such as Grignard and organolithium compounds, are commonly employed nucleophiles that add to the carbonyl group to form new carbon-carbon bonds. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl carbon, which results in the formation of a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.com The reaction with Grignard reagents, for instance, is a well-established method for creating tertiary alcohols from ketones. libretexts.org

Table 1: Nucleophilic Addition Reactions of this compound

| Nucleophile | Reagent | Product | Reference |

|---|---|---|---|

| Aryl Grignard | 3-Methoxyphenylmagnesium bromide | 2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol | quickcompany.in |

| Aryllithium | 3-Methoxyphenyllithium (from 3-bromoanisole (B1666278) and n-BuLi) | 2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol | scielo.org.mx |

Further Mannich-Type Reactions and Adduct Formation

As a product of the Mannich reaction, this compound itself can participate in further transformations. One notable reaction is its involvement in [3+2] cycloaddition reactions. For instance, it reacts with azomethine ylides, generated in situ from the decarboxylative condensation of isatin and sarcosine, to form complex dispiro[oxindole-cyclohexanone-pyrrolidine] derivatives. This reaction highlights the ability of the carbonyl group in the Mannich base to act as a dipolarophile, leading to the formation of intricate heterocyclic adducts.

This cycloaddition proceeds via a 1,3-dipolar addition mechanism where the azomethine ylide adds across the carbonyl double bond of the this compound.

Reduction Pathways for Ketone and Amine Functionalities

The ketone functionality of this compound can be reduced to the corresponding secondary alcohol. This transformation is a key step in the synthesis of various biologically active molecules. Common reducing agents for ketones include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). vu.nlmnstate.edu For substituted cyclohexanones, the stereochemical outcome of the reduction is of significant interest, yielding both cis and trans isomers. mnstate.eduodinity.com

In a specific study, the ketone of this compound was first converted to an oxime derivative by reacting it with hydroxylamine. researchgate.net This oxime was then reduced to the corresponding primary amine derivative using zinc dust and ammonium (B1175870) chloride. researchgate.net This two-step process demonstrates a pathway to transform the ketone into an amine, expanding the synthetic utility of the parent compound. While direct reduction of the dimethylamino group is not commonly reported under standard ketone reduction conditions, more forcing conditions could potentially lead to demethylation or other transformations.

Condensation and Substitution Reactions Involving the Dimethylamino Group

The presence of the dimethylamino group imparts basicity to the molecule and provides a site for further chemical modifications, including condensation and nucleophilic substitution reactions. cymitquimica.com Although specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of tertiary amines suggests several possibilities. For instance, the lone pair of electrons on the nitrogen atom can act as a nucleophile.

Reactions such as quaternization, involving the reaction with alkyl halides to form quaternary ammonium salts, are characteristic of tertiary amines. Additionally, oxidation of the tertiary amine to an N-oxide can be achieved using appropriate oxidizing agents. The dimethylamino group's basicity also allows it to participate in acid-base reactions, forming salts with various acids. cymitquimica.com

Diastereoselective Reactions: Case Studies with Organometallic Reagents

The nucleophilic addition of organometallic reagents to the carbonyl group of this compound is a well-studied reaction, largely due to its importance in the synthesis of Tramadol. researchgate.netnewdrugapprovals.org This reaction often produces a mixture of diastereomers (cis and trans isomers), and controlling the stereoselectivity is a key challenge. google.comgoogle.com

Case Study 1: Grignard Reactions

The reaction of this compound with 3-methoxyphenylmagnesium bromide typically yields a mixture of the cis (Tramadol) and trans isomers of 2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol. quickcompany.ingoogle.com Research has shown that the diastereoselectivity of this reaction can be significantly influenced by the presence of additives. The addition of an inorganic lithium salt, such as lithium chloride (LiCl), has been found to enhance the formation of the desired trans (relative to the dimethylaminomethyl and hydroxyl groups) isomer, which corresponds to the cis relationship between the aryl and amino groups in the final product structure. google.com

Table 2: Diastereoselective Grignard Reaction with 3-Methoxyphenylmagnesium Bromide

| Additive | Solvent | Temperature | Product | Diastereomeric Ratio (trans:cis) | Yield | Reference |

|---|---|---|---|---|---|---|

| LiCl | Tetrahydrofuran (B95107) (THF) | <30°C | 2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol | 92:8 | 68% |

Case Study 2: Organolithium Reactions

Organolithium reagents also serve as effective nucleophiles for the transformation of this compound. In one synthetic route to Tramadol, 3-methoxyphenyllithium is generated in situ from 3-bromoanisole and n-butyllithium (n-BuLi) at low temperatures. scielo.org.mx This organolithium species then adds to the carbonyl group of the Mannich base. researchgate.netscielo.org.mx The stereochemical outcome of this reaction is also a critical aspect of the synthesis.

Table 3: Reaction with an Organolithium Reagent

| Organolithium Reagent | Precursor | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| 3-Methoxyphenyllithium | 3-Bromoanisole and n-BuLi | Tetrahydrofuran (THF) | -78°C | 2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol | scielo.org.mx |

Stereochemical Investigations and Control in 2 Dimethylamino Methyl Cyclohexanone Derivatives

Formation of Diastereomers in Synthetic Pathways

The primary route to 2-((dimethylamino)methyl)cyclohexanone is the Mannich reaction, a three-component condensation involving cyclohexanone (B45756), formaldehyde (B43269), and dimethylamine (B145610). vaia.comwikipedia.orgadichemistry.com This reaction introduces a stereocenter at the C-2 position of the cyclohexanone ring. While the initial synthesis of the Mannich base itself from unsubstituted cyclohexanone results in a racemic mixture, the subsequent reactions of this intermediate are pivotal in generating diastereomers.

A significant synthetic application of this compound is its use as a precursor in the synthesis of Tramadol, which involves a Grignard reaction with 3-methoxyphenylmagnesium bromide. google.com This reaction converts the ketone into a tertiary alcohol, creating a second stereocenter at the C-1 position. The relationship between the new hydroxyl group at C-1 and the existing (dimethylamino)methyl group at C-2 results in the formation of two diastereomers: (±)-cis and (±)-trans isomers. google.comgoogle.com

The reaction typically yields a mixture of these diastereomers, with the trans-isomer being the thermodynamically more stable and often desired product for specific pharmaceutical applications. google.comgoogle.com Standard Grignard procedures often result in a diastereomeric ratio of the trans to cis isomer of approximately 80:20. google.com

| Reactant 1 | Reactant 2 | Product | Diastereomers Formed | Typical Ratio (trans:cis) |

| This compound | 3-Methoxyphenylmagnesium bromide | 2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol | (±)-trans and (±)-cis | ~80:20 google.com |

Strategies for Diastereoselective Synthesis of Related Cyclohexanol (B46403) Compounds

Given the differing biological activities of the diastereomers, significant research has focused on developing strategies to control the stereochemical outcome of the Grignard reaction. The goal is to enhance the formation of the desired diastereomer, thereby improving the efficiency and purity of the synthesis.

Several methods have been developed to influence the diastereomeric ratio in favor of the trans-isomer. One effective strategy involves modifying the Grignard reaction conditions by including specific additives. Research has demonstrated that conducting the reaction in the presence of an inorganic lithium salt, such as lithium chloride, and an α,ω-dialkoxyalkane, like 1,2-dimethoxyethane, can significantly improve the stereoselectivity. google.com The choice of solvent and temperature are also crucial parameters; tetrahydrofuran (B95107) (THF) is a preferred solvent, and the reaction is typically carried out at temperatures between 0°C and 60°C. google.com

Another approach involves the complexation of the starting material, (±)-2-((dimethylamino)methyl)cyclohexanone, with a transition-metal salt prior to the addition of the Grignard reagent. google.com This pre-formation of a metal complex can alter the steric and electronic environment around the carbonyl group, thereby directing the incoming nucleophile to attack from a specific face and enhancing the yield of one diastereomer over the other.

| Synthetic Strategy | Additive(s) | Solvent | Temperature | Effect on Diastereoselectivity |

| Modified Grignard Reaction | Inorganic lithium salt (e.g., LiCl) and α,ω-dialkoxyalkane (e.g., 1,2-dimethoxyethane) | Tetrahydrofuran (THF) | 0-60°C | Increases the yield of the trans-isomer google.com |

| Pre-complexation | Transition-metal salt | Organic Solvent | Not Specified | Influences the diastereomeric ratio google.com |

Configurational Stability and Epimerization Studies

The configurational stability of the stereocenters in this compound and its derivatives is a key consideration. The stereocenter at the C-2 position, being alpha to the carbonyl group, is potentially susceptible to epimerization. Epimerization is the change in the configuration of only one of several stereocenters in a molecule.

This process can occur under conditions that facilitate the formation of a planar enol or enolate intermediate. The proton at the C-2 position is acidic and can be removed by a base or an acid catalyst, leading to the formation of an enolate. Reprotonation of this planar intermediate can occur from either face, which can lead to inversion of the stereocenter. While specific epimerization studies on this compound are not extensively detailed in the literature, the fundamental principles of ketone chemistry suggest that its configurational stability at C-2 is condition-dependent.

Studies on related, complex cyclohexane (B81311) systems have highlighted the potential for diastereomer interconversion. For instance, in the synthesis of cyclohexane-1,2-diacetal (CDA) derivatives of glucuronic acid, the formation of an initially disfavored trans-cis isomer was observed, which then interconverted to the more stable all-trans products over time. nih.gov This observation underscores that even in complex systems, diastereomers can exist in equilibrium, with the reaction time and conditions influencing the final product distribution. nih.gov These findings in analogous systems suggest that the stereocenter in this compound derivatives could undergo similar interconversions under certain thermodynamic conditions, highlighting the importance of carefully controlled reaction and purification procedures to maintain configurational integrity.

Applications of 2 Dimethylamino Methyl Cyclohexanone in Advanced Organic Synthesis

Building Block for Pharmaceutical Intermediates

Due to its specific structural features, 2-((Dimethylamino)methyl)cyclohexanone is a highly valued precursor in the pharmaceutical industry. It is primarily recognized for its role in the synthesis of centrally acting analgesics and other compounds of therapeutic interest.

The most prominent application of this compound is as a key starting material in the industrial synthesis of the analgesic drug Tramadol. google.com Tramadol, chemically known as (±)-cis-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol, is a widely used medication for managing moderate to severe pain.

The synthesis begins with the preparation of the this compound hydrochloride salt, often referred to as the Mannich base. This is achieved through a classic Mannich reaction, involving cyclohexanone (B45756), formaldehyde (B43269), and dimethylamine (B145610) hydrochloride. google.com The free base can then be generated and used in the subsequent key step.

The core of the Tramadol synthesis involves a nucleophilic addition to the carbonyl group of this compound. This is typically accomplished via a Grignard reaction using 3-methoxyphenylmagnesium bromide or by using an organolithium reagent like (3-methoxyphenyl)lithium. google.com This reaction yields a mixture of two diastereomers: the desired cis isomer (Tramadol) and the trans isomer. google.com The cis isomer is significantly more potent as an analgesic, making the stereoselectivity of this reaction a critical factor.

Research has focused on optimizing the diastereomeric ratio to favor the formation of Tramadol. The choice of solvent and the presence of certain additives can influence the stereochemical outcome. For instance, processes have been developed that use inorganic lithium salts and α,ω-dialkoxyalkanes in the Grignard reaction to enhance the yield of the desired cis product. google.com Another approach involves forming a complex of the aminoketone with a transition-metal salt prior to the Grignard reaction to improve the cis:trans ratio.

| Reaction Type | Reagent | Additive/Solvent System | Typical Cis:Trans Ratio |

| Grignard Reaction | 3-methoxyphenylmagnesium bromide | Toluene / THF | ~80:20 |

| Organolithium Reaction | (3-methoxyphenyl)lithium | Dry THF | Not specified |

| Modified Grignard | 3-methoxyphenylmagnesium bromide | THF with Li+ salt and 1,2-dimethoxyethane | >85:15 |

Beyond Tramadol itself, this synthetic route is adaptable for producing various analogues. By starting with this compound and employing different organometallic reagents or by using modified aminoketones, researchers have synthesized compounds such as N-demethyl, O-demethyl (a key metabolite), O-ethyl-O-demethyl, and N-benzyl-N-demethyl analogues of Tramadol.

The utility of this compound extends to its role as an intermediate for other therapeutically relevant molecules, primarily active metabolites of Tramadol. For example, it is a documented intermediate in the synthesis of O-Desmethyl Tramadol, which is a principal active metabolite of Tramadol with a higher affinity for the μ-opioid receptor.

Formation of Complex Polycyclic and Spiro Systems

The construction of complex polycyclic and spirocyclic frameworks is a significant objective in organic synthesis, as these motifs are common in natural products and medicinally important molecules. Cyclohexanone and its derivatives are often used as starting points for such constructions through various cyclization strategies. However, based on available scientific literature, the specific use of this compound as a precursor for the synthesis of complex polycyclic or spiro systems is not extensively documented. While the cyclohexanone ring itself is a common component in spiro-compound formation, the research focus for this particular Mannich base has remained overwhelmingly centered on its application in pharmaceutical synthesis, particularly for Tramadol and its derivatives.

Role in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.govtcichemicals.com Cascade reactions, similarly, involve at least two consecutive transformations where the subsequent reaction is triggered by the functionality formed in the previous step, all occurring without the isolation of intermediates. wikipedia.org

The very synthesis of this compound is a classic example of a multicomponent reaction. nih.gov The Mannich reaction brings together three components—cyclohexanone, formaldehyde, and dimethylamine hydrochloride—in a single pot to efficiently construct the target molecule. google.com This step-economic approach is a key advantage, providing rapid access to a valuable and versatile intermediate.

While the compound's primary role is that of a product from an MCR, its application in initiating subsequent cascade reactions is not a major theme in the current body of research. Its principal follow-on chemistry, the Grignard or organolithium addition, is typically a discrete step rather than the beginning of a complex cascade. Nonetheless, its formation via an MCR is a critical first stage in an efficient, streamlined synthetic sequence leading to pharmaceutically important molecules like Tramadol. This highlights its integral role in synthetic strategies that prioritize atom and step economy. nih.gov

Advanced Spectroscopic and Analytical Characterization of 2 Dimethylamino Methyl Cyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including derivatives of 2-((dimethylamino)methyl)cyclohexanone. Techniques such as ¹H NMR and ¹³C NMR, along with two-dimensional methods, allow for the precise mapping of the carbon skeleton and the chemical environment of each proton, confirming the successful synthesis of derivatives and elucidating their stereochemistry.

For instance, in the synthesis of tramadol, this compound is reacted via a Grignard reaction to produce derivatives like (RR,SS)-2-(dimethylamino)methyl-1-(3-methoxyphenyl)cyclohexanol. google.com NMR spectroscopy would be essential to confirm the addition of the 3-methoxyphenyl (B12655295) group to the carbonyl carbon and to determine the relative stereochemistry of the resulting diastereomers.

A specific example of a derivative that has been characterized is 2(E)-N,N-dimethylaminocyclohexanone-O-methyl-oxime. The ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule, allowing for complete structural assignment. The chemical shifts are influenced by the electronic environment of each carbon, providing clear evidence of the oxime functional group and the retention of the dimethylaminomethyl and cyclohexanone (B45756) moieties.

Table 1: Representative ¹³C NMR Chemical Shifts for 2(E)-N,N-Dimethylaminocyclohexanone-O-methyl-oxime spectrabase.com

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=N (Oxime) | 170.26 |

| O-CH₃ | 61.5 |

| N(CH₃)₂ | 45.8 |

| C-N (ring) | 35.5 |

| CH₂ (ring) | 31.2 |

| CH₂ (ring) | 28.4 |

| CH₂ (ring) | 25.1 |

| CH₂ (ring) | 24.9 |

Note: Data is representative and based on the analysis of a specific derivative in CDCl₃ solvent. Actual values may vary.

Vibrational Spectroscopy (FT-IR, NIR-FT Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and near-infrared Fourier-transform Raman (NIR-FT Raman) techniques, offers profound insights into the conformational landscape and vibrational modes of molecules. For cyclohexanone derivatives, these methods are particularly useful for studying the orientation of substituents on the flexible ring system.

The analysis typically involves a combined experimental and theoretical approach. Experimental FT-IR and FT-Raman spectra are recorded, revealing characteristic absorption and scattering bands corresponding to specific functional groups and bond vibrations. bohrium.comresearchgate.net For a comprehensive understanding, these experimental data are compared against theoretical vibrational frequencies calculated using computational methods like Density Functional Theory (DFT). bohrium.comnih.gov This comparison allows for the assignment of each observed band to a specific molecular motion and helps in identifying the most stable conformer(s) of the molecule. researchgate.netnih.gov

For this compound, key vibrational modes include the C=O stretch of the ketone, C-N stretching of the dimethylamino group, and various C-H bending and stretching modes of the cyclohexyl ring. The precise frequencies of these vibrations can shift depending on the conformational state of the molecule, such as the chair or boat form of the ring and the axial or equatorial position of the dimethylaminomethyl substituent. The NIST Chemistry WebBook provides a reference IR spectrum for this compound, showing characteristic absorption bands. nist.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ketone (C=O) | Stretching | ~1715 |

| Amine (C-N) | Stretching | ~1150-1250 |

| Alkyl (C-H) | Stretching | ~2850-2960 |

| Methyl (N-CH₃) | Bending | ~1450 |

| Cyclohexyl Ring | Skeletal Vibrations | Fingerprint Region (<1500) |

Note: These are approximate values; actual frequencies are influenced by the molecular conformation and environment.

Chromatographic Techniques for Purity Assessment and Quantitative Determination

Chromatographic methods are paramount for separating this compound from reaction mixtures, assessing its purity, and performing precise quantitative analysis, especially when it is present as an impurity in pharmaceutical products.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative determination of this compound. A validated reversed-phase HPLC method has been developed to quantify this compound as an impurity in tramadol. nih.govresearchgate.net The development of such a method involves optimizing several parameters to achieve good resolution, sensitivity, and accuracy.

The method employs a pre-column derivatization step to enhance detection, followed by separation on a C18 column with a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov UV detection is commonly used following derivatization. nih.gov Method validation is performed according to established guidelines, assessing parameters such as selectivity, precision, linearity, accuracy, and robustness to ensure the reliability of the results. nih.govresearchgate.net

Table 3: Example of HPLC Method Parameters for the Determination of this compound nih.gov

| Parameter | Condition |

|---|---|

| Stationary Phase | Reversed-phase C18 column |

| Mobile Phase | Acetonitrile and aqueous buffer mixture |

| Detection | UV Spectrophotometry (following derivatization) |

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (B122626) (2,4-DNPH) |

| Validation | Method validated for selectivity, precision, linearity, accuracy, and robustness. |

This compound lacks a strong native chromophore, making its detection at low concentrations by UV-based HPLC challenging. To overcome this limitation, derivatization strategies are employed. This involves a chemical reaction to attach a molecule (a chromophore or fluorophore) that can be easily detected. nih.gov

A well-established strategy is the pre-column derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH) in an acidic medium. nih.govresearchgate.net The 2,4-DNPH reacts with the ketone functional group of the cyclohexanone to form a 2,4-dinitrophenylhydrazone derivative. This derivative is highly conjugated and exhibits strong absorbance in the UV region, significantly enhancing the sensitivity and allowing for the quantification of the compound at parts-per-million (ppm) levels. nih.gov

Theoretical and Computational Chemistry Studies of 2 Dimethylamino Methyl Cyclohexanone

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective in providing results that are in excellent agreement with experimental data.

In studies of related substituted cyclohexanone (B45756) compounds, such as 2,6-bis(p-N,N-dimethyl benzylidene)cyclohexanone, DFT calculations using the B3LYP/6-31G* basis set have been utilized to perform full structure optimization. These calculations have successfully predicted vibrational spectra (FT-IR and FT-Raman) that align well with experimental recordings. researchgate.net For these types of molecules, the optimized geometry often reveals a 'half-chair' conformation for the central cyclohexanone ring. researchgate.net

Furthermore, DFT is used to calculate electronic properties like dipole moment, which is crucial for understanding a molecule's polarity. For instance, the calculated dipole moment for a similar chalcone (B49325) derivative was found to be significant, indicating appreciable polarity which is an important factor in predicting how a compound might interact with biological membranes.

Table 1: Example of Geometric Parameters Calculated via DFT for a Substituted Cyclohexanone Derivative Note: The following data is for (2E)-2-[4-(Dimethylamino)benzylidene]-5-methylcyclohexanone, a related compound, and serves to illustrate the type of data obtained from DFT calculations. researchgate.net

| Parameter | Bond / Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-N (amino) | 1.36 Å |

| Bond Angle | O=C-C | 121.3° |

| Bond Angle | C-N-C (amino) | 120.3° |

| Dihedral Angle | Benzene Ring to Cyclohexanone Ring | 41.74° |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.comnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

FMO analysis helps in identifying the regions of a molecule that are likely to act as an electron donor (HOMO) or an electron acceptor (LUMO), thus predicting the sites for electrophilic and nucleophilic attack. bhu.ac.in

In a computational study of (2E)-2-[4-(Dimethylamino)benzylidene]-5-methylcyclohexanone, the HOMO-LUMO energy gap was calculated to be 3.62 eV, which indicates good charge transfer within the molecule and contributes to its nonlinear optical (NLO) properties. researchgate.net

Table 2: FMO Properties and Global Reactivity Descriptors Note: The following data is for an analogous compound and illustrates typical results from FMO analysis.

| Parameter | Description | Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.6 |

| Ionization Potential (I) | -EHOMO | 5.5 |

| Electron Affinity (A) | -ELUMO | 1.9 |

| Hardness (η) | (I - A) / 2 | 1.8 |

| Softness (S) | 1 / (2η) | 0.28 |

| Electronegativity (χ) | (I + A) / 2 | 3.7 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.7 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.8 |

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. researchgate.net It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). mdpi.com The stabilization energy E(2) associated with these interactions is calculated using second-order perturbation theory; a higher E(2) value indicates a more intense interaction between the donor and acceptor orbitals. researchgate.net

Table 3: Example of NBO Analysis for a Substituted Cyclohexanone Note: This table illustrates the type of data generated from NBO analysis, showing key donor-acceptor interactions in a related molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O | σ(C-C) | 5.2 | n → σ |

| σ(C-C) | σ(C-C) | 2.8 | σ → σ |

| σ(C-H) | σ(C-N) | 1.5 | σ → σ |

| LP(1) N | π(C=C) | 12.5 | n → π |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and reactive sites of a molecule. libretexts.org It plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions. researchgate.net

Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack. These are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.net

Blue: Regions of most positive potential, electron-deficient, indicating sites for nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net

Green/Yellow: Regions of near-zero or intermediate potential.

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, crucially, transition states. mit.edu A transition state is a high-energy, fleeting configuration along the reaction coordinate that represents the point of no return for a reaction to proceed. mit.edunih.gov

Methods like DFT can be used to locate the geometry of transition states and calculate their energy, which corresponds to the activation energy barrier of the reaction. scholarsresearchlibrary.com The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state. scholarsresearchlibrary.com

For ketones, computational studies have explored mechanisms such as the Norrish Type II reaction, which proceeds via a six-membered cyclic transition state involving hydrogen abstraction by the carbonyl oxygen. scholarsresearchlibrary.comresearchgate.net For a molecule like 2-((Dimethylamino)methyl)cyclohexanone, theoretical studies could explore its synthesis via the Mannich reaction or its subsequent reactions, mapping out the energy profile of the reaction pathway and identifying the structures of key transition states. nih.gov Intrinsic Reaction Coordinate (IRC) analysis can then be performed to confirm that a calculated transition state correctly connects the reactants and products. scholarsresearchlibrary.com

Biological Activity and Mechanistic Pharmacology Research

Interaction with Molecular Targets: Receptors and Enzymes

2-((Dimethylamino)methyl)cyclohexanone, a Mannich base, possesses structural features that allow for interaction with molecular targets like enzymes and receptors. The molecule's dimethylamino group can engage in hydrogen bonding and electrostatic interactions, which can influence its binding affinity and subsequent biological activity. While direct receptor binding studies on this compound are not extensively detailed in publicly available literature, its primary pharmacological relevance comes from its role as a precursor to the analgesic drug Tramadol. Tramadol and its active metabolite, O-desmethyltramadol, are known agonists of the μ-opioid receptor.

Furthermore, research into analogous compounds suggests potential interactions with other receptors and enzymes. For instance, various Mannich bases have been investigated for their effects on different enzymatic systems. Studies on certain chalcone (B49325) Mannich bases and other morpholine-based derivatives have shown them to be inhibitors of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). tandfonline.comnih.gov Additionally, some novel Mannich bases have demonstrated potent inhibitory effects against carbonic anhydrase (CA) enzymes. nih.gov These findings on related structures suggest that the broader class of Mannich bases, including derivatives of this compound, could be explored for a range of enzyme-inhibiting activities.

Modulatory Effects on Neurotransmitter Systems (indirectly through derivatives)

The most significant modulatory effects on neurotransmitter systems are observed through the well-studied derivative of this compound, Tramadol. Tramadol exhibits a multimodal mechanism of action that involves both opioid and non-opioid pathways. Beyond its agonistic activity at the μ-opioid receptor, Tramadol also functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).

Enzyme Inhibition and Alteration of Metabolic Pathways

While this compound itself is primarily a synthetic intermediate, research on structurally related Mannich bases has revealed significant potential for enzyme inhibition. This class of compounds has been shown to interact with several key enzymes, suggesting that derivatives of this compound could be engineered to target specific metabolic pathways.

One area of notable activity is the inhibition of cholinesterases. A variety of Mannich base derivatives, including those derived from flavokawain B and other chalcones, have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE). nih.govtandfonline.com Some of these compounds have displayed potent, mixed-type inhibition of AChE, indicating binding to both the catalytic and peripheral sites of the enzyme. nih.gov Similarly, certain novel Mannich bases have been identified as potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov The table below summarizes findings for related Mannich base compounds.

| Compound Class | Target Enzyme | Observed Effect | Inhibition Values (Ki or IC50) |

|---|---|---|---|

| Benzoxazolone Mannich Bases | Human Carbonic Anhydrase I (hCA I) | Potent Inhibition | Ki: 12.3 to 154.0 nM |

| Benzoxazolone Mannich Bases | Human Carbonic Anhydrase II (hCA II) | Potent Inhibition | Ki: 8.6 to 41.0 nM |

| Benzoxazolone Mannich Bases | Acetylcholinesterase (AChE) | Potent Inhibition | Ki: 35.2 to 158.9 nM |

| Flavokawain B Mannich Bases | Acetylcholinesterase (AChE) | Potent Inhibition | IC50 values below 20 μM |

Antimicrobial Activity of this compound Derivatives

Derivatives of this compound have demonstrated potential as antimicrobial agents. Studies indicate that certain derivatives possess significant activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) for these compounds have been reported to be in the range of 2 to 64 μg/mL.

The broader class of Mannich bases, to which this compound belongs, is widely recognized for its antimicrobial potential. nih.gov Research on various cyclohexanone (B45756) derivatives synthesized via the Mannich reaction has shown moderate to significant antibacterial and antifungal properties. wisdomlib.org For example, piperazine (B1678402) derivatives of cyclohexanone have been found to be effective against bacteria like Bacillus megaterium, S. aureus, Escherichia coli, and fungi such as Aspergillus niger. wisdomlib.org

| Derivative Class | Microorganism | Activity Type | Reported MIC Range (μg/mL) |

|---|---|---|---|

| This compound Derivatives | Staphylococcus aureus | Antibacterial | 2 - 64 |

| This compound Derivatives | Streptococcus pneumoniae | Antibacterial | 2 - 64 |

| Piperazine-Cyclohexanone Derivatives | Bacillus megaterium | Antibacterial | Comparable to standard drugs |

| Piperazine-Cyclohexanone Derivatives | Escherichia coli | Antibacterial | Comparable to standard drugs |

| Piperazine-Cyclohexanone Derivatives | Aspergillus niger | Antifungal | Comparable to standard drugs |

| Thiazolidinone Mannich Bases | Aspergillus niger | Antifungal | Good potency |

| Thiazolidinone Mannich Bases | Candida albicans | Antifungal | Good potency |

Structure-activity relationship (SAR) studies of Mannich bases have provided insights into the structural features that govern their antimicrobial efficacy. For antimicrobial Mannich bases derived from thiazolidinones, the nature of the substituent on the aromatic ring (Ar) and the amino moiety (R) are critical factors. The presence of an electron-withdrawing group on the phenyl ring has been associated with good antifungal activity. nih.gov

In a series of nitrothiazole Mannich bases, substitution at the meta-position of an attached phenyl ring, particularly with chlorine or methoxy (B1213986) groups, was found to increase anti-tubercular activity. mdpi.com This suggests that both the electronic properties and the position of substituents play a key role in the biological activity of these compounds. The steric hindrance caused by bulky substituents may also reduce antimicrobial activity, indicating that molecular planarity can be an important factor. nih.gov

Preliminary Toxicological Profile Considerations in Research Models

The toxicological profile of this compound is not extensively documented in publicly accessible research. However, information from safety data sheets and studies on related compounds provide some preliminary considerations. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the compound is classified as a flammable liquid and vapor, is harmful if swallowed, and causes severe skin burns and eye damage. nih.gov

In research models, a study on related 6-arylidene-2-dimethylaminomethylcyclohexanone hydrochlorides investigated their cytotoxic properties. tandfonline.com These compounds showed significant growth-inhibiting properties against various cell lines, with some exhibiting greater potency than the anticancer drug melphalan. tandfonline.com In terms of acute toxicity in animal models, a single intraperitoneal dose of 100 mg/kg of most of these related compounds was not lethal in mice. Furthermore, oral administration of 50 mg/kg of selected compounds to rats did not produce detectable toxicity within a 4-hour observation period. tandfonline.com

Quality Control and Impurity Profiling in Pharmaceutical Research

Identification and Characterization of Process-Related Impurities in Pharmaceutical Synthesis

In the synthesis of active pharmaceutical ingredients (APIs), the control of impurities is a critical aspect of quality assurance. Process-related impurities can arise from various sources, including starting materials, intermediates, by-products, and degradation products. metfop.edu.inbiomedres.us The compound 2-((Dimethylamino)methyl)cyclohexanone is a key intermediate in the synthesis of the analgesic drug Tramadol Hydrochloride. As a precursor, its presence in the final API must be strictly controlled, making its identification and characterization essential.

During the process development of Tramadol, various related substances have been observed. jocpr.comjocpr.com The identification and structural elucidation of these impurities are paramount for understanding their formation and for implementing control strategies. A combination of analytical techniques is typically employed for this purpose. High-Performance Liquid Chromatography (HPLC) is often used for the initial detection and separation of impurities from the main API. jocpr.com Further characterization is achieved using a suite of spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the chemical structures of these process-related impurities. metfop.edu.injocpr.com By comparing the analytical data of the impurities with that of the API, their profiles can be established, which is a crucial step in ensuring the quality and safety of the final pharmaceutical product. jocpr.com

Quantitative Determination Methodologies for Trace Levels of this compound

Ensuring that the level of this compound is below acceptable limits in the final drug substance requires sensitive and selective quantitative methods. The determination of this compound at trace levels, often in the parts-per-million (ppm) range, presents an analytical challenge. A validated method for quantifying this compound in Tramadol involves a pre-column derivatization reaction followed by reversed-phase HPLC with UV detection. nih.gov

This methodology is based on the reaction of the ketone group in this compound with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) under acidic conditions. nih.govresearchgate.net This reaction forms a chromophoric derivative that can be readily detected by a UV spectrophotometer, significantly enhancing the sensitivity and selectivity of the analysis. The method allows for the determination of the impurity at low ppm levels, making it suitable for quality control in a pharmaceutical setting. nih.govresearchgate.net

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Derivatization Agent | 2,4-dinitrophenylhydrazine (2,4-DNPH) |

| Reaction Condition | Acidic medium |

| Detection | UV Spectrophotometry |

| Quantification Level | Low parts-per-million (ppm) |

Analytical Method Validation in a Pharmaceutical Context

For an analytical method to be used in a regulated pharmaceutical environment, it must undergo a thorough validation process to demonstrate its fitness for purpose. eurachem.org The validation ensures that the method is reliable, reproducible, and accurate for its intended application. The HPLC method for the determination of this compound has been validated according to established guidelines, assessing several key performance characteristics. nih.govresearchgate.net

The validation of this method encompasses the following parameters:

Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API (Tramadol), other impurities, and matrix components. The derivatization step contributes significantly to the selectivity for the ketone-containing impurity. nih.gov

Linearity: The method demonstrated a linear relationship between the concentration of the analyte and the analytical response over a specified range. researchgate.net

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. High recovery values indicated the excellent accuracy of the HPLC method. nih.govresearchgate.net

Precision: Assessed at different levels (repeatability and intermediate precision), this parameter measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Low relative standard deviation (RSD) values are indicative of good precision. nih.govresearchgate.net

Robustness: The method's robustness was evaluated by making small, deliberate variations in method parameters to assess its reliability during normal usage. The method was found to be robust with respect to these minor changes. nih.govresearchgate.net

| Validation Parameter | Outcome |

|---|---|

| Selectivity | Method is selective for this compound. nih.gov |

| Precision | Demonstrated by low Relative Standard Deviation (RSD) values. researchgate.net |

| Linearity | A linear response was confirmed (r > 0.999). nih.govresearchgate.net |

| Accuracy | High recovery values indicate excellent accuracy. researchgate.net |

| Robustness | The method is robust against small, deliberate variations. nih.gov |

Future Research Directions and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

Future research will likely focus on developing more environmentally friendly and efficient methods for synthesizing 2-((dimethylamino)methyl)cyclohexanone. Key areas of exploration include:

Green Solvents: Investigating the use of greener solvents to replace traditional options. For instance, 2-Methyltetrahydrofuran (2-MeTHF), derivable from renewable resources, has shown comparable or superior performance to traditional solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et2O) in related reactions, such as Grignard reactions. rsc.org It also offers advantages like greater stability and easier work-up due to its immiscibility with water. rsc.org Another potential green solvent is cyclopentylmethyl ether (CPME), which is resistant to peroxide formation. rsc.org

Catalytic Innovations: The development of novel catalysts, including nanocatalysts and biocatalysts, could lead to milder reaction conditions, higher yields, and improved selectivity.

Flow Chemistry: Continuous flow reactors offer advantages over batch processes, such as enhanced heat and mass transfer, improved safety, and the potential for straightforward scaling up.

| Synthesis Approach | Potential Advantages |

| Green Solvents (e.g., 2-MeTHF, CPME) | Reduced environmental impact, derived from renewable sources, improved safety profiles. rsc.org |

| Novel Catalysts (Nanocatalysts, Biocatalysts) | Higher efficiency, greater selectivity, milder reaction conditions. |

| Flow Chemistry | Improved safety, better control over reaction parameters, easier scale-up. |

Development of New Derivatives with Tuned Biological Activities

The structural scaffold of this compound is a valuable starting point for creating new derivatives with tailored biological effects. Future research in this area will likely involve:

Structural Modifications: Systematic alterations to the cyclohexanone (B45756) ring, the dimethylamino group, and the methyl bridge to explore structure-activity relationships (SAR).

Bioisosteric Replacement: Replacing key functional groups with others that have similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties.

Hybrid Molecules: Combining the this compound moiety with other pharmacophores to create hybrid molecules with dual or synergistic biological activities.

Advanced Mechanistic Studies Using Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involved in the synthesis and modification of this compound is crucial for process optimization and the rational design of new derivatives. This can be achieved through:

In-situ Spectroscopic Analysis: Techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be used to monitor reactions in real-time, providing insights into reaction intermediates and transition states.

Computational Modeling: Density functional theory (DFT) and other computational methods can be employed to model reaction pathways, calculate activation energies, and predict the effects of catalysts and substituents.

Research into Stereospecific Synthesis and Chiral Induction for Derivatives

Many biologically active molecules are chiral, with one enantiomer often exhibiting greater potency and fewer side effects than the other. Therefore, the development of stereospecific synthetic methods for this compound and its derivatives is a critical area of future research. This includes:

Chiral Catalysts: The use of chiral catalysts, such as those based on transition metals with chiral ligands, can facilitate the asymmetric synthesis of specific stereoisomers.

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction, with the auxiliary being removed in a subsequent step.

Enzymatic Resolutions: Biocatalysts, such as enzymes, can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.

Scale-Up and Process Intensification Research for Industrial Application

Translating laboratory-scale syntheses to industrial production presents numerous challenges. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, will be key to the industrial application of this compound and its derivatives. researchgate.net Research in this area will focus on:

Continuous Manufacturing: Transitioning from batch to continuous processing can improve efficiency, product quality, and safety. nih.gov

Microreactors: The use of microstructured reactors can enhance heat and mass transfer, leading to better reaction control and higher yields.

Downstream Processing: Developing efficient and scalable methods for purification and isolation of the final product is crucial for industrial viability. nih.gov

Q & A

Q. What strategies stabilize this compound under acidic or oxidative conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.